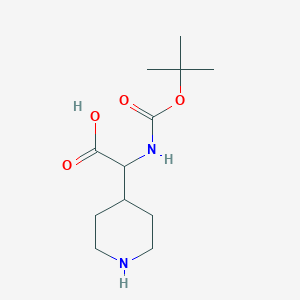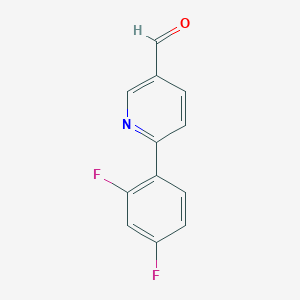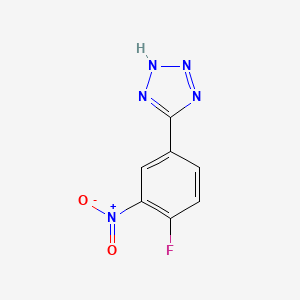
6-Bromo-4-chloro-3-nitroquinoline
概要
説明
6-Bromo-4-chloro-3-nitroquinoline is a compound with the molecular formula C9H4BrClN2O2 . It is a derivative of quinoline, which is a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of quinoline derivatives has been widely reported in the literature . Classical methods such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system with bromine, chlorine, and nitro functional groups attached . The molecular weight of the compound is 287.497 .Chemical Reactions Analysis
Quinoline and its derivatives are known to undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 387.6±37.0 °C at 760 mmHg, and a flash point of 188.2±26.5 °C . The exact mass of the compound is 285.914459 .科学的研究の応用
Synthesis of Inhibitors
6-Bromo-4-chloro-3-nitroquinoline plays a critical role as an intermediate in the synthesis of various inhibitors, particularly PI3K/mTOR inhibitors. Lei et al. (2015) describe the optimized synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate for quinoline inhibitors, from this compound. This synthesis is essential for creating derivatives of NVP-BEZ235, a notable cancer drug (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Antifungal Applications
This compound has demonstrated potential in antifungal applications. Gershon, Clarke, and Gershon (1996) explored the preparation and fungitoxicity of compounds including 6-bromo-3-chloro-8-quinolinols, revealing their effectiveness against various fungi. Compounds with chlorine at the 3 position were generally more fungitoxic than their bromine analogs (Gershon, Clarke, & Gershon, 1996).
Biological Activities and Anticancer Properties
The derivatives of this compound have been studied for their biological activities, including anticancer properties. Köprülü et al. (2018) investigated various quinoline derivatives, including 6-Bromo-5-nitroquinoline, for their antiproliferative activity against different cancer cell lines. Their studies highlighted the potential of these compounds in cancer treatment, particularly in inducing cancer cell death and exhibiting antiprotease effects (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Solid-Phase Synthesis
The compound also finds use in the solid-phase synthesis of other quinoline derivatives. Křupková et al. (2009) described the efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones using intermediates derived from 4-chloro-5-nitroanthranilic acid, indicating the versatility of this compound and its derivatives in complex chemical syntheses (Křupková, Soural, Hlaváč, & Hradil, 2009).
Synthesis of Novel Compounds
This compound serves as a starting material for the synthesis of novel compounds. In a study by Ouerghi et al.
(2021), a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was synthesized from available chemicals. This compound was evaluated for its anti-bacterial activity, showcasing the potential of this compound derivatives in the development of new antibacterial agents (Ouerghi, Geesi, Kaiba, Anouar, Al-Tamimi, Guionneau, Ibnouf, Azzallou, Bakht, & Riadi, 2021).
Co-crystal and Crystal Structure Studies
The compound is also significant in the study of crystal structures. Gotoh and Ishida (2019) investigated the crystal structures of co-crystals involving 3-chloro-2-nitrobenzoic acid with quinoline derivatives, including those related to this compound. These studies contribute to our understanding of molecular interactions and the design of new materials (Gotoh & Ishida, 2019).
Safety and Hazards
The safety data sheet for 6-Bromo-4-chloro-3-nitroquinoline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
It has been suggested that the compound undergoes a nucleophilic substitution reaction (snar) to convert brominated nitroquinoline derivatives into useful cyclic amines . This reaction could potentially alter the function of the target molecules, leading to changes in cellular processes.
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-4-chloro-3-nitroquinoline include high gastrointestinal absorption and blood-brain barrier permeability . The compound has a logP value of 2.6, indicating moderate lipophilicity . These properties can influence the compound’s bioavailability and distribution within the body.
Result of Action
The conversion of brominated nitroquinoline derivatives into cyclic amines could potentially lead to alterations in cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity and GI absorption suggest that dietary factors could potentially influence its absorption and distribution . Additionally, its interaction with cytochrome P450 enzymes suggests that factors affecting these enzymes’ activity, such as other drugs or genetic variations, could influence the compound’s metabolism .
生化学分析
Biochemical Properties
6-Bromo-4-chloro-3-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor for certain enzymes, altering their catalytic efficiency and affecting metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, this compound may inhibit enzymes involved in the oxidative stress response, leading to changes in the levels of reactive oxygen species and other metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
6-bromo-4-chloro-3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPVEMMXJCWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621172 | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723281-72-9 | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=723281-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-chloro-3-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-4-chloro-3-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Bromo-4-chloro-3-nitroquinoline in pharmaceutical chemistry?
A1: this compound is a crucial building block in synthesizing various drug candidates, particularly those targeting the PI3K/mTOR pathway. [, ] This pathway plays a vital role in regulating cell growth and survival, making it a key target for cancer therapy. This compound serves as a versatile intermediate for attaching different chemical groups, allowing researchers to explore a wide range of structural variations and optimize the desired biological activity.
Q2: Can you describe the synthetic route for incorporating this compound into more complex molecules, like PI3K/mTOR inhibitors?
A2: One study outlines the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile (compound 7), a vital intermediate for certain PI3K/mTOR inhibitors, utilizing this compound. [] The process involves reacting it with 2-(4-aminophenyl)-2-methylpropanenitrile (compound 6) through a nucleophilic aromatic substitution reaction. This reaction replaces the chlorine atom in this compound with the amine group of compound 6, forming the desired product. [] This strategy exemplifies how this compound acts as a scaffold for building more elaborate molecules with potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

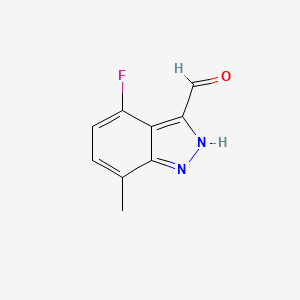

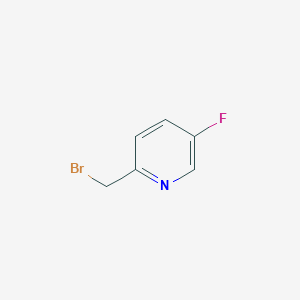
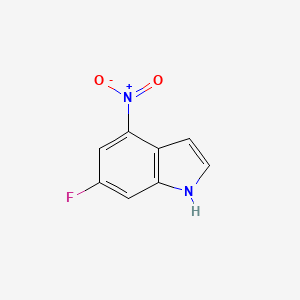

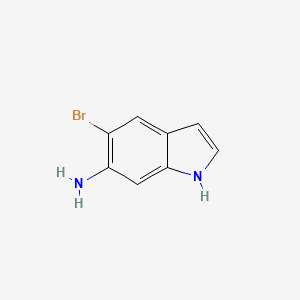
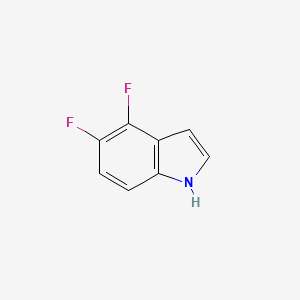
![6-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1343733.png)


